molecular formula C18H12BrN3O4 B11319662 7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11319662
M. Wt: 414.2 g/mol
InChI Key: WKTIQCVXLJBJHG-UHFFFAOYSA-N
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Description

7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the pyrazole and furan moieties. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the chromene core can produce chromanol derivatives.

Scientific Research Applications

7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and a chromene core. This unique structure imparts distinct chemical and biological properties that are not observed in simpler analogs. For example, the presence of the pyrazole ring can enhance the compound’s ability to interact with specific biological targets, while the chromene core can contribute to its stability and reactivity.

Properties

Molecular Formula

C18H12BrN3O4

Molecular Weight

414.2 g/mol

IUPAC Name

7-bromo-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H12BrN3O4/c19-11-3-4-13-14(23)9-16(26-15(13)8-11)18(24)21-17-5-6-20-22(17)10-12-2-1-7-25-12/h1-9H,10H2,(H,21,24)

InChI Key

WKTIQCVXLJBJHG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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